molecular formula C18H18FN3O3 B11118666 3-Fluoro-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide

3-Fluoro-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide

Cat. No.: B11118666
M. Wt: 343.4 g/mol
InChI Key: IVWIJLLTGBOVAB-CIAFOILYSA-N
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Description

3-Fluoro-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a fluoro-substituted benzamide core, a methoxyphenyl group, and a hydrazino linkage, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone intermediate is then acylated with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone linkage to a hydrazine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various substituents on the benzamide ring.

Scientific Research Applications

3-Fluoro-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme function by forming a stable complex with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide
  • 4-Fluoro-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide
  • 3-Methyl-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide

Uniqueness

Compared to similar compounds, 3-Fluoro-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro substituent can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18FN3O3

Molecular Weight

343.4 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H18FN3O3/c1-12(13-6-8-16(25-2)9-7-13)21-22-17(23)11-20-18(24)14-4-3-5-15(19)10-14/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-12+

InChI Key

IVWIJLLTGBOVAB-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)OC

Origin of Product

United States

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